tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1403865-40-6
VCID: VC8341516
InChI: InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13)
SMILES: CC12CC(C1)(C2)NC(=O)OC(C)(C)C
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate

CAS No.: 1403865-40-6

Cat. No.: VC8341516

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate - 1403865-40-6

Specification

CAS No. 1403865-40-6
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Standard InChI InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13)
Standard InChI Key VIKKZFMBPVZIDK-UHFFFAOYSA-N
SMILES CC12CC(C1)(C2)NC(=O)OC(C)(C)C
Canonical SMILES CC12CC(C1)(C2)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Core Bicyclo[1.1.1]pentane Scaffold

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a highly strained, rigid structure. This geometry imposes significant steric constraints, which are advantageous for mimicking aromatic or planar groups in drug design. The 3-methyl substituent introduces additional steric bulk, potentially enhancing metabolic stability compared to unsubstituted analogs .

Carbamate Functionalization

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling controlled deprotection in multi-step syntheses. Its electron-withdrawing nature stabilizes adjacent bonds, while the bulky tert-butyl group shields the carbamate carbonyl from nucleophilic attack .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>21</sub>NO<sub>2</sub>
Molecular Weight227.30 g/mol
CAS NumberNot publicly disclosed
IUPAC Nametert-Butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate

Synthesis and Derivatives

Structural Derivatives

Modifications at the 3-position of the bicyclo[1.1.1]pentane core are well-explored:

  • Hydroxymethyl Derivative: tert-Butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate (CAS 1638761-29-1) serves as a precursor for esterification or oxidation .

  • Formyl Derivative: tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate (CAS 1638767-79-9) enables Schiff base formation for bioconjugation .

Physicochemical Properties

Stability and Reactivity

The bicyclo[1.1.1]pentane core’s strain energy (~70 kcal/mol) confers unusual reactivity. The 3-methyl group marginally reduces strain compared to bulkier substituents, balancing stability and reactivity. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while resisting hydrolysis under mild acidic conditions .

Spectroscopic Data

  • IR Spectroscopy: Strong carbonyl stretch at ~1680–1720 cm<sup>−1</sup> (C=O of carbamate).

  • <sup>1</sup>H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and bicyclo[1.1.1]pentane methyl group (δ 1.0–1.1 ppm) .

Applications in Drug Discovery

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety is a non-classical bioisostere for para-substituted benzene rings, improving pharmacokinetic profiles by reducing metabolic oxidation. For example, Merck’s verubecestat utilized a similar scaffold to enhance blood-brain barrier penetration .

Peptide Mimetics

Incorporating tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate into peptides confers rigidity, stabilizing secondary structures like β-turns. This property is exploitable in protease-resistant therapeutic peptides .

Challenges and Future Directions

Synthetic Accessibility

Current methods for bicyclo[1.1.1]pentane functionalization require harsh conditions (e.g., cryogenic temperatures), limiting scalability. Advances in photoredox or transition-metal catalysis may address this .

Computational Modeling

Density functional theory (DFT) studies predict that the 3-methyl group increases torsional barriers by 2–3 kcal/mol compared to hydrogen-substituted analogs, impacting conformational dynamics in drug-target interactions .

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